molecular formula C19H18O4S B14299391 [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid CAS No. 113445-53-7

[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid

Cat. No.: B14299391
CAS No.: 113445-53-7
M. Wt: 342.4 g/mol
InChI Key: IUDYBFQVIUCEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is an organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group:

    Introduction of the Phenyl Group: The phenyl group is introduced via a Grignard reaction, where phenyl magnesium bromide reacts with the intermediate product.

    Formation of the Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alcohols replace the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, alcohols, base catalysts such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Benzoyl-3-oxo-1-phenylbutyl)thio]acetic acid
  • [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]propionic acid
  • [(2-Benzoyl-3-oxo-1-phenylbutyl)thio]propionic acid

Uniqueness

[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzoyl group and a sulfanyl-acetic acid moiety allows for diverse chemical transformations and potential therapeutic applications that are not observed in similar compounds.

Properties

113445-53-7

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2-benzoyl-3-oxo-1-phenylbutyl)sulfanylacetic acid

InChI

InChI=1S/C19H18O4S/c1-13(20)17(18(23)14-8-4-2-5-9-14)19(24-12-16(21)22)15-10-6-3-7-11-15/h2-11,17,19H,12H2,1H3,(H,21,22)

InChI Key

IUDYBFQVIUCEJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)SCC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.